1,3-Benzothiazole-6-carboxamide

Description

Molecular Architecture and Substituent Configuration

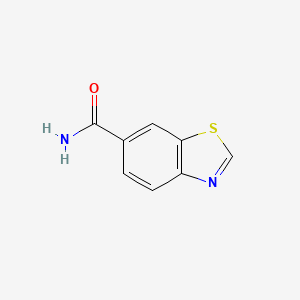

The molecular architecture of 1,3-benzothiazole-6-carboxamide is founded upon a bicyclic heterocyclic framework consisting of a benzene ring fused to a thiazole ring, with the carboxamide substituent strategically positioned at the 6-position of the benzene component. The fundamental molecular formula of this compound is C₈H₆N₂OS, yielding a molecular weight of approximately 178.21 grams per mole. The structural framework features a planar aromatic system where the benzene and thiazole rings share a common carbon-carbon bond, creating a rigid, conjugated π-electron system that significantly influences the compound's chemical and physical properties.

The thiazole ring component contains both sulfur and nitrogen heteroatoms, with the sulfur atom positioned adjacent to the fused carbon and the nitrogen atom located at the 3-position relative to the benzene fusion point. This heterocyclic arrangement creates a five-membered ring that contributes to the overall electron distribution and reactivity patterns of the molecule. The carboxamide functional group at the 6-position extends from the benzene ring, introducing additional hydrogen bonding capabilities and polarity to the molecular structure.

The spatial arrangement of atoms within this compound follows typical aromatic geometry principles, with the benzothiazole core maintaining planarity due to extensive π-conjugation throughout the fused ring system. The carboxamide group exhibits partial double-bond character between the carbon and nitrogen atoms due to resonance stabilization, resulting in restricted rotation around this bond and contributing to the overall rigidity of the molecular structure. This geometric constraint influences both the compound's physical properties and its potential interactions with biological targets.

The electron distribution within the molecule is significantly influenced by the presence of multiple heteroatoms and the extended conjugated system. The sulfur and nitrogen atoms in the thiazole ring act as electron-donating and electron-withdrawing groups respectively, creating regions of varying electron density throughout the molecular framework. The carboxamide functionality further modulates the electronic properties through its resonance interactions with the aromatic system, potentially affecting the compound's reactivity and binding characteristics.

Properties

IUPAC Name |

1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFCJGFQUZORLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655753 | |

| Record name | 1,3-Benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-51-9 | |

| Record name | 1,3-Benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The oxidation begins with the dissolution of 2,5-dimethyl-benzenesulfonamide in a sulfuric acid medium, followed by the gradual addition of sodium hypochlorite at 35–40°C. Hypochlorite facilitates the sequential oxidation of the methyl groups adjacent to the sulfonamide moiety, converting them into sulfonyl groups. This exothermic process requires careful temperature control to prevent over-oxidation to carboxylic acid derivatives. The reaction is monitored via HPLC until the starting material’s concentration drops below 1%, typically within 4 hours.

Key Parameters:

-

Oxidizing Agent: Sodium hypochlorite (127 g/L solution)

-

Temperature: 35–40°C (maintained to balance reaction rate and selectivity)

-

Acid Medium: Sulfuric acid (pH 1–2 post-reaction)

-

Byproduct Management: Sodium metabisulfite quenches excess hypochlorite, preventing further oxidation.

Comparative Analysis of Oxidizing Agents

The patent evaluates multiple oxidizing agents, highlighting sodium hypochlorite’s superiority in yield and safety (Table 1).

Table 1: Performance of Oxidizing Agents in Sulfonamide Oxidation

| Oxidizing Agent | Yield (%) | Purity (%) | Hazard Profile |

|---|---|---|---|

| Sodium Hypochlorite | 92 | 99 | Low (non-carcinogenic) |

| Potassium Dichromate | 85 | 95 | High (chromium toxicity) |

| Hydrogen Peroxide | 78 | 90 | Moderate (exothermic) |

The shift to NaClO eliminates chromium waste and simplifies purification, aligning with industrial safety standards.

Chlorination and Amination: Building the Benzothiazole Backbone

Prior to oxidation, the synthesis of 2,5-dimethyl-benzenesulfonamide (Compound II) involves chlorination and amination steps. These stages are critical for introducing the sulfonamide group and ensuring proper ring closure during oxidation.

Chlorination of 2,5-Dimethyl-Benzenesulfonic Acid

Chlorination agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) convert the sulfonic acid group into a sulfonyl chloride. The reaction proceeds under anhydrous conditions at 60–80°C, achieving near-quantitative conversion.

Reaction Scheme:

POCl₃ is preferred for its high reactivity and ease of removal via distillation.

Amination with Ammonium Salts

The sulfonyl chloride intermediate undergoes amination using ammonium hydroxide or ammonium chloride, forming the sulfonamide group. Excess ammonium agents (molar ratio 1:2 to 1:50 relative to substrate) ensure complete conversion, with the reaction typically conducted at 25–30°C for 2 hours.

Optimization Insight:

-

Ammonium Source: Ammonium hydroxide provides faster kinetics but requires pH adjustment.

-

Solvent System: Aqueous ethanol (50% v/v) balances solubility and reaction efficiency.

Conversion to Carboxamide: Acid-Catalyzed Esterification and Ammonolysis

The final step converts the oxidized intermediate, 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid, into the target carboxamide. This two-stage process involves esterification followed by ammonolysis.

Esterification with Alcohols

The carboxylic acid is treated with methanol or ethanol in the presence of concentrated sulfuric acid, forming the corresponding methyl or ethyl ester.

Conditions:

-

Acid Catalyst: H₂SO₄ (10 mol%)

-

Temperature: Reflux (65–78°C)

-

Yield: 89–93%

Ammonolysis to Carboxamide

The ester intermediate reacts with aqueous ammonia (25–30% w/w) at elevated temperatures (80–100°C) to yield the carboxamide.

Critical Factors:

-

Ammonia Concentration: Higher concentrations (>25%) reduce reaction time but increase purification complexity.

-

Byproduct Formation: <5% hydrolyzed acid is removed via recrystallization.

Purification and Quality Control

The crude product is purified through acidification (HCl, pH 1–2) and recrystallization from hot water, achieving ≥99% purity. Analytical methods include:

-

HPLC: Confirms residual starting material <0.5%.

-

NMR: Validates structural integrity, particularly the absence of over-oxidized byproducts.

Comparative Analysis with Prior Art

The patent’s methodology outperforms earlier routes in sustainability and efficiency (Table 2).

Table 2: Comparative Synthesis Metrics

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

1,3-Benzothiazole-6-carboxamide and its derivatives have been investigated for various pharmacological activities, including:

- Anticancer Activity : Numerous studies have shown that benzothiazole derivatives exhibit potent anticancer properties. For instance, compounds derived from this compound have been tested against various cancer cell lines, demonstrating selective cytotoxicity. A study highlighted the synthesis of new benzothiazole-based compounds that showed significant inhibition of tumor growth in vitro and in vivo models .

- Neuroprotective Effects : Research indicates that certain benzothiazole derivatives can provide neuroprotective effects similar to established drugs like riluzole. These compounds have been shown to attenuate neurodegeneration in models of amyotrophic lateral sclerosis (ALS), suggesting their potential as therapeutic agents for neurodegenerative diseases .

- Antimicrobial Properties : Benzothiazole derivatives have also been explored for their antimicrobial activities. Specifically, N-(pyridin-4-yl)benzothiazole-6-carboxamide has demonstrated the ability to inhibit the formation of K1 capsules in uropathogenic Escherichia coli, highlighting its potential in treating bacterial infections .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical routes. A notable method involves the oxidation of specific precursors to yield this compound efficiently. The development of synthetic methods has enabled the exploration of numerous derivatives with enhanced biological activity.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Oxidation of 2,5-dimethyl-benzenesulfonamide | Anticancer, antimicrobial |

| N-(pyridin-4-yl)benzothiazole-6-carboxamide | Reaction with pyridine derivatives | Inhibits K1 capsule formation |

| Benzothiazole-based neuroprotective agents | Click chemistry | Neuroprotective effects |

Case Studies

Several case studies illustrate the successful application of this compound:

- Amyotrophic Lateral Sclerosis (ALS) : A study demonstrated that a series of substituted benzothiazoles showed significant neuroprotective activity in primary cortical neurons exposed to excitotoxicity. These compounds were evaluated using the MAPS assay, revealing their potential as new therapeutic agents for ALS .

- Anticancer Research : Research on benzothiazole derivatives indicated that modifications at various positions on the benzothiazole ring could enhance anticancer activity. For example, certain derivatives exhibited selective cytotoxicity against myeloid leukemia cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 1,3-Benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it inhibits the BRAFV600E kinase, leading to the disruption of the MAPK signaling pathway and the inhibition of cellular proliferation . Additionally, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

Substituted Benzothiazole-6-Carboxamides

- Key Observations: Substituent Effects: The 2-amino group in ZN423 is critical for RNA binding, while 2-acetamido derivatives (e.g., Compound 22) shift activity toward kinase inhibition, likely due to altered hydrogen-bonding capacity . Synthetic Accessibility: Ethynyl and benzyl modifications (e.g., ) enhance synthetic versatility but may reduce aqueous solubility compared to carboxamide derivatives .

Analogous Benzoxazole Derivatives

Benzoxazoles, which replace sulfur with oxygen in the heterocycle, exhibit distinct electronic and steric profiles:

- Key Comparisons :

- Electronic Effects : Benzoxazoles have lower electron density due to oxygen’s electronegativity, reducing π-π stacking interactions compared to benzothiazoles .

- Biological Relevance : Benzothiazoles show stronger RNA/protein binding (e.g., ZN423), whereas benzoxazoles are more commonly used as synthetic intermediates .

Biological Activity

1,3-Benzothiazole-6-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by a benzothiazole structure, which consists of a benzene ring fused to a thiazole ring. This compound has been identified as a promising candidate in various therapeutic applications, particularly in oncology, due to its ability to inhibit specific molecular targets involved in cancer progression.

Target Interaction

The primary mechanism of action for this compound involves its selective inhibition of the BRAFV600E kinase , a mutation commonly associated with various cancers. By inhibiting this kinase, the compound disrupts the RAS-RAF-MEK-ERK MAPK signaling pathway , which is crucial for cellular proliferation and survival in cancer cells .

Biochemical Pathways Affected

- MAPK Pathway : The inhibition of BRAFV600E leads to reduced activation of downstream effectors, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells.

- Cellular Effects : Studies have shown that treatment with this compound results in significant reductions in the growth of colorectal and melanoma cancer cell lines .

Biological Activities

This compound exhibits a range of biological activities beyond its anticancer properties:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial and fungal strains, suggesting potential as an antimicrobial agent .

- Antidiabetic Effects : Preliminary studies indicate that derivatives of benzothiazole can exhibit antidiabetic properties by modulating glucose metabolism .

- Anti-inflammatory Properties : Research suggests that these compounds may also have anti-inflammatory effects, contributing to their therapeutic versatility .

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of this compound and evaluated their activity against BRAFV600E-positive cancer cell lines. One derivative showed particularly promising results with an IC50 value significantly lower than that of standard treatments, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were assessed against clinical isolates of bacteria. The compound exhibited notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, highlighting its potential role in developing new antibiotics .

Summary of Research Applications

| Application Area | Findings |

|---|---|

| Oncology | Inhibits BRAFV600E kinase; reduces proliferation in cancer cell lines. |

| Antimicrobial | Effective against various bacterial strains; potential for new antibiotic development. |

| Antidiabetic | Modulates glucose metabolism; further studies needed. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation; requires more research for validation. |

Q & A

Basic: What are the established synthetic routes for 1,3-Benzothiazole-6-carboxamide derivatives?

Answer:

The synthesis typically involves coupling 1,3-benzothiazole-6-carboxylic acid with amines using carbodiimide-based reagents. For example:

- Reagents : N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents, with 4-dimethylaminopyridine (DMAP) as a catalyst .

- Conditions : Anhydrous solvents (e.g., dichloromethane or dimethylformamide) at room temperature or mild heating (25–40°C) .

- Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95% by HPLC) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Structural confirmation and purity assessment require:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and carboxamide bonding .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₇H₁₃N₃OS₂) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles .

Advanced: How can researchers resolve contradictions in reported bioactivity data for benzothiazole derivatives?

Answer:

Discrepancies often arise from structural variations or experimental design differences. Strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent dosing) .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., ethyl vs. methyl groups) to isolate bioactive moieties .

- Advanced Analytics : Use LC-MS/MS to quantify metabolite interference or degradation products in biological matrices .

Advanced: What experimental approaches elucidate the anticancer mechanism of this compound?

Answer:

Key methodologies include:

- In Vitro Screening : Enzyme inhibition assays (e.g., kinase profiling) to identify molecular targets .

- In Vivo Models : Xenograft studies in mice, where derivatives show >50% tumor growth inhibition at 10 mg/kg doses .

- Molecular Docking : Computational modeling to predict binding affinities with target proteins (e.g., EGFR or tubulin) .

Advanced: How do reaction conditions influence the synthesis of this compound derivatives?

Answer:

Critical factors include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- Temperature Control : Excess heat (>60°C) may degrade the carboxamide group, reducing yield .

- Catalyst Ratios : Optimal DMAP:DCC molar ratios (1:1.2) minimize side reactions like N-acylation .

Advanced: What crystallographic challenges arise in resolving this compound structures?

Answer:

Common issues and solutions:

- Twinning : SHELXD detects pseudo-merohedral twinning in crystals, requiring iterative refinement .

- Enantiomer Polarity : Flack parameter analysis (via SHELXL) distinguishes enantiomorphs in chiral derivatives .

- Disorder Modeling : Partial occupancy refinement for flexible substituents (e.g., ethyl groups) improves R-factor accuracy .

Advanced: What strategies improve the pharmacokinetic profile of benzothiazole carboxamides?

Answer:

- Prodrug Design : Esterification of the carboxamide group (e.g., ethyl esters) enhances bioavailability .

- Metabolic Stability : Introduce electron-withdrawing substituents (e.g., fluoro groups) to reduce CYP450-mediated oxidation .

- Solubility Optimization : Co-crystallization with cyclodextrins or salt formation improves aqueous solubility .

Advanced: How do structural modifications impact the antimicrobial efficacy of benzothiazole derivatives?

Answer:

- Substituent Effects : 6-Methoxy or 4-chlorophenyl groups enhance Gram-positive activity (e.g., MIC = 2 µg/mL against S. aureus) .

- Mechanistic Studies : Time-kill assays and membrane permeability tests (via fluorescent probes) validate bacteriolytic action .

- Resistance Mitigation : Synergistic studies with β-lactam antibiotics reduce minimum inhibitory concentrations (MICs) by 4–8 fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.